molecular formula C9H9N3OS B3824219 N-(1H-Benzo[D]imidazol-2-YL)-2-mercaptoacetamide

N-(1H-Benzo[D]imidazol-2-YL)-2-mercaptoacetamide

Cat. No.: B3824219
M. Wt: 207.25 g/mol
InChI Key: ODOSTYLNNGBMCF-UHFFFAOYSA-N
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Description

N-(1H-Benzo[D]imidazol-2-YL)-2-mercaptoacetamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. The presence of the benzimidazole ring in the compound imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Benzo[D]imidazol-2-YL)-2-mercaptoacetamide typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization and subsequent reaction with chloroacetic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium hydroxide (KOH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzo[D]imidazol-2-YL)-2-mercaptoacetamide undergoes various chemical reactions, including:

    Oxidation: The thiol group in the compound can be oxidized to form disulfides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, amines from reduction, and various substituted benzimidazole derivatives from nucleophilic substitution .

Scientific Research Applications

N-(1H-Benzo[D]imidazol-2-YL)-2-mercaptoacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-Benzo[D]imidazol-2-YL)-2-mercaptoacetamide involves its interaction with various molecular targets and pathways. The benzimidazole ring can bind to DNA and proteins, disrupting their normal function. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. These interactions contribute to the compound’s antimicrobial, anticancer, and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-Benzo[D]imidazol-2-YL)-2-mercaptoacetamide is unique due to the presence of both the benzimidazole ring and the thiol group, which impart distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c13-8(5-14)12-9-10-6-3-1-2-4-7(6)11-9/h1-4,14H,5H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOSTYLNNGBMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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